2,5-Dimethoxyphenethyl isothiocyanate
Description
Properties
IUPAC Name |
2-(2-isothiocyanatoethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-10-3-4-11(14-2)9(7-10)5-6-12-8-15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVVYOAJVPHNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343759 | |
| Record name | 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56771-74-5 | |
| Record name | 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56771-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biosynthetic Pathways
Glucosinolate Precursors and Enzymatic Hydrolysis by Myrosinase
Glucosinolates are a class of sulfur-containing secondary metabolites found predominantly in plants of the order Brassicales. frontiersin.orgnih.gov These compounds share a common core structure consisting of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. nih.gov The structural diversity of over 130 known glucosinolates arises from variations in this side chain. nih.gov
Upon tissue disruption, such as through chewing or cutting, the enzyme myrosinase (a thioglucosidase), which is physically separated from glucosinolates in intact plant cells, comes into contact with its substrate. frontiersin.orgnih.gov Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule, leading to the release of glucose and the formation of an unstable aglycone intermediate. frontiersin.orgnih.gov This aglycone then spontaneously rearranges to form an isothiocyanate, a nitrile, a thiocyanate, or other products, depending on the structure of the glucosinolate side chain and the presence of certain specifier proteins. frontiersin.orgnih.gov
The general reaction for the formation of isothiocyanates from glucosinolates is depicted in the table below:
| Reactant (Glucosinolate) | Enzyme | Intermediate (Aglycone) | Product (Isothiocyanate) |
| R-C(=N-OSO₃⁻)-S-C₆H₁₁O₅ | Myrosinase | R-C(=N-OH)-S⁻ | R-N=C=S |
This table illustrates the enzymatic conversion of a glucosinolate to an isothiocyanate.
Role of Epithiospecifier Proteins in Isothiocyanate Formation Selectivity
The outcome of glucosinolate hydrolysis is not always the formation of an isothiocyanate. The presence and activity of epithiospecifier proteins (ESPs) can significantly alter the reaction's product profile. nih.govnih.gov ESPs are non-catalytic proteins that interact with the unstable aglycone intermediate formed during myrosinase-mediated hydrolysis. nih.govresearchgate.net
When a glucosinolate with a terminal double bond in its side chain is hydrolyzed in the presence of an active ESP, the formation of an epithionitrile is favored over the corresponding isothiocyanate. nih.govnih.gov For glucosinolates lacking a terminal alkene group, ESPs can promote the formation of simple nitriles. nih.gov The activity of ESPs can be influenced by factors such as pH and the presence of ferrous ions (Fe²⁺). bohrium.comresearchgate.net Therefore, the ratio of isothiocyanate to nitrile and other products can vary depending on the plant species, tissue type, and environmental conditions. bohrium.com
Putative Biosynthetic Routes for 2,5-Dimethoxyphenethyl Isothiocyanate Precursors
Given that this compound is an aromatic isothiocyanate, its precursor is undoubtedly an aromatic glucosinolate derived from an aromatic amino acid, most likely phenylalanine or tyrosine. mdpi.com The biosynthesis of this specific precursor would involve a series of modifications to the aromatic ring of the initial amino acid.
The putative biosynthetic pathway for the glucosinolate precursor of this compound is hypothesized to proceed as follows:
Chain Elongation of Phenylalanine: The biosynthesis of phenethyl glucosinolate (gluconasturtiin), a known precursor to phenethyl isothiocyanate, begins with the chain elongation of phenylalanine to form homophenylalanine. biorxiv.org
Core Glucosinolate Synthesis: Homophenylalanine then enters the core glucosinolate biosynthetic pathway to form 2-phenylethylglucosinolate. mdpi.combiorxiv.org
Hydroxylation Events: The phenethyl side chain would then undergo two separate hydroxylation reactions at the 2 and 5 positions of the aromatic ring. These reactions are likely catalyzed by cytochrome P450 monooxygenases, a large family of enzymes involved in the biosynthesis of many plant secondary metabolites.
Methylation Events: Following hydroxylation, the two hydroxyl groups on the aromatic ring would be methylated. This step is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups.
The resulting glucosinolate, 2,5-dimethoxyphenylethylglucosinolate, would then serve as the direct precursor to this compound upon enzymatic hydrolysis by myrosinase.
The proposed sequence of modifications is outlined in the following interactive data table:
| Step | Precursor | Enzyme Class | Modification | Product |
| 1 | Phenylalanine | Chain Elongation Enzymes | Addition of a methylene (B1212753) group | Homophenylalanine |
| 2 | Homophenylalanine | Core Glucosinolate Synthesis Enzymes | Formation of the glucosinolate core structure | 2-Phenylethylglucosinolate |
| 3 | 2-Phenylethylglucosinolate | Cytochrome P450 Monooxygenases | Hydroxylation at the 2 and 5 positions of the aromatic ring | 2,5-Dihydroxyphenylethylglucosinolate |
| 4 | 2,5-Dihydroxyphenylethylglucosinolate | O-Methyltransferases | Methylation of the two hydroxyl groups | 2,5-Dimethoxyphenylethylglucosinolate |
This table outlines the putative biosynthetic pathway for the precursor of this compound.
Isolation Strategies for Isothiocyanates from Biological Sources
The isolation of isothiocyanates from plant material requires careful consideration of their volatile and reactive nature. mdpi.com The general procedure involves two main steps: the enzymatic hydrolysis of the precursor glucosinolates to release the isothiocyanates, followed by the extraction and purification of the target compounds.
Several methods can be employed for the extraction of isothiocyanates, with the choice of method often depending on the specific properties of the isothiocyanate of interest.
Solvent Extraction: This is a common method where the plant material is first homogenized in water or a buffer to facilitate the myrosinase-catalyzed hydrolysis. mdpi.comnih.gov Subsequently, an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is used to extract the less polar isothiocyanates from the aqueous mixture. nih.gov
Distillation: For volatile isothiocyanates, hydrodistillation using a Clevenger-type apparatus can be an effective method to isolate these compounds from the plant matrix. nih.gov
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical carbon dioxide as a solvent. SFE is particularly advantageous for the extraction of thermally sensitive and volatile compounds like isothiocyanates as it avoids the use of high temperatures and organic solvents. researchgate.net
Following extraction, chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are typically used for the separation, identification, and quantification of the isolated isothiocyanates. mdpi.com
Synthetic Methodologies and Chemical Derivatization
Synthesis of 2,5-Dimethoxyphenethyl Isothiocyanate and Structural Analogues
The synthesis of isothiocyanates, including this compound, can be achieved through various chemical strategies. These methods often begin with the corresponding primary amine, 2,5-Dimethoxyphenethylamine, and employ different reagents and conditions to introduce the -N=C=S functional group.
Methods from Primary Amines (e.g., 2,5-Dimethoxyphenethylamine)
The direct conversion of primary amines to isothiocyanates is a fundamental approach in organic synthesis. The classic method involves the reaction of a primary amine, such as 2,5-Dimethoxyphenethylamine, with thiophosgene (B130339) (CSCl₂) in the presence of a base. nih.govnih.gov However, due to the high toxicity of thiophosgene, numerous alternative "thiocarbonyl transfer" reagents have been developed. nih.govnih.govkiku.dk These surrogates are designed to be safer while still effectively converting the amino group into an isothiocyanate. nih.gov
Examples of such reagents include:
1,1′-Thiocarbonyldiimidazole (TCDI) nih.govchemrxiv.org
Di-(2-pyridyl) thionocarbamate (DPT) nih.govkiku.dk
1,1′-Thiocarbonyldi-2-(1H)-pyridone nih.gov
Phenyl chlorothionoformate organic-chemistry.org
A two-step approach using phenyl chlorothionoformate has been shown to be versatile, particularly for amines that are less reactive. organic-chemistry.org This method first involves the formation of an intermediate thiocarbamate, which is then decomposed to yield the final isothiocyanate product. organic-chemistry.org
Dithiocarbamate-Mediated Approaches
One of the most prevalent and versatile strategies for synthesizing isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. nih.govchemrxiv.org This process is typically conducted as a two-step, one-pot reaction. nih.govciac.jl.cn In the first step, the primary amine (2,5-Dimethoxyphenethylamine) is treated with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) (Et₃N), to form a dithiocarbamate salt intermediate in situ. nih.govtandfonline.comorganic-chemistry.org
In the second step, this intermediate is treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the isothiocyanate. chemrxiv.org A wide array of desulfurizing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. nih.gov
Table 1: Common Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Typical Reaction Conditions | Reference(s) |
|---|---|---|
| Tosyl Chloride (TsCl) | Mediates decomposition of in situ generated dithiocarbamate salts. | nih.govorganic-chemistry.org |
| Iodine (I₂) | Used in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate. | chemrxiv.orgcbijournal.com |
| Hydrogen Peroxide (H₂O₂) | Works effectively in water and protic solvents. | nih.govchemrxiv.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Used with a catalytic amount of DMAP or DABCO; byproducts are volatile. | kiku.dkcbijournal.com |
| Ethyl Chloroformate | An established reagent for dithiocarbamate decomposition. | nih.govtandfonline.com |
| Cyanuric Chloride | Effective desulfurating agent for converting dithiocarbamates. | nih.gov |
| Propane Phosphonic Acid Anhydride (T3P®) | Efficiently converts intermediate dithiocarbamates to isothiocyanates. | organic-chemistry.org |
This method is highly adaptable and avoids the use of highly toxic thiophosgene and its direct analogues. chemrxiv.org
Utilizing Environmentally Benign Reagents in Isothiocyanate Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes that utilize less hazardous and more environmentally friendly reagents. cbijournal.comtandfonline.com Several such protocols have been successfully applied to the synthesis of isothiocyanates from primary amines via dithiocarbamate intermediates.
Sodium persulfate (Na₂S₂O₈) has been used as an effective desulfurizing agent in water, a green solvent, allowing for the synthesis of a diverse range of isothiocyanates in satisfactory yields. nih.govrsc.org This method tolerates a wide variety of functional groups. rsc.org Another eco-friendly oxidant is hydrogen peroxide, which is advantageous due to its safety and the simplicity of workup and purification. nih.gov
Tetrapropylammonium tribromide (TPATB) has been reported as a mild, efficient, and non-toxic reagent for the decomposition of dithiocarbamate salts. cbijournal.comresearchgate.net The reaction proceeds effectively in a water/ethyl acetate biphasic system. cbijournal.comresearchgate.net The use of di-tert-butyl dicarbonate (Boc₂O) is also considered a greener approach, as its byproducts (CO₂, COS, tert-butanol) are volatile and can be easily removed by evaporation, simplifying purification. kiku.dkcbijournal.com
Microwave-Assisted and Elemental Sulfur-Mediated Syntheses of Isothiocyanates
Modern synthetic techniques have been applied to improve the efficiency and environmental footprint of isothiocyanate synthesis. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields. nih.govfigshare.comresearchgate.net Microwave irradiation can effectively promote the conversion of dithiocarbamates into isothiocyanates, sometimes proceeding without any additional desulfurating agent. nih.govresearchgate.net This technique is scalable and has been shown to occur without the racemization of chiral amines. researchgate.net
Another sustainable approach involves the use of elemental sulfur. mdpi.com While many traditional methods rely on carbon disulfide or thiophosgene, newer methods utilize elemental sulfur to convert isocyanides into isothiocyanates. rsc.orgrsc.org This reaction can be catalyzed by amine bases and proceeds under moderate heating, offering a more sustainable alternative to conventional reagents. rsc.orgrsc.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Isothiocyanate Synthesis
| Method | Typical Reaction Time | Key Advantages | Reference(s) |
|---|---|---|---|
| Microwave-Assisted | Minutes | Rapid, high yields, can eliminate need for desulfurizing agent. | nih.govfigshare.comresearchgate.net |
One-Pot Synthesis Protocols for Isothiocyanates
To enhance procedural efficiency and minimize waste, one-pot synthesis protocols are highly favored. ciac.jl.cntandfonline.com Many of the dithiocarbamate-mediated approaches are designed as one-pot reactions where the primary amine is converted directly to the isothiocyanate without the need to isolate the dithiocarbamate salt intermediate. nih.govorganic-chemistry.orgnih.gov
In a typical one-pot procedure, the amine, carbon disulfide, and a base are first reacted in a suitable solvent. ciac.jl.cn After the formation of the dithiocarbamate salt is complete, the desulfurizing agent is added directly to the same reaction vessel to yield the final product. ciac.jl.cnnih.gov This streamlined approach simplifies the experimental setup and workup, making it a practical and efficient method for preparing a wide range of isothiocyanates, including this compound. organic-chemistry.orgtandfonline.com
Derivatization Strategies for Analytical or Modulatory Purposes
Isothiocyanates are reactive electrophiles that readily form adducts with various nucleophiles. nih.gov This reactivity is exploited for derivatization, a process that converts the isothiocyanate into a more stable or easily detectable compound for analytical purposes, particularly for chromatographic techniques like HPLC and GC-MS. mdpi.com Derivatization is often necessary due to the high volatility and potential instability of some isothiocyanates. mdpi.com
A common derivatization strategy involves reacting the isothiocyanate with an amine-containing compound to form a stable thiourea (B124793) derivative. nih.gov For example, incubation with ammonia (B1221849) converts an isothiocyanate into its corresponding thiourea. nih.govresearchgate.net These thiourea derivatives are generally less volatile and possess a UV-absorbing chromophore, making them well-suited for analysis by liquid chromatography with UV detection. nih.govresearchgate.net
For quantitative analysis in biological samples, derivatization with reagents like N-acetyl-L-cysteine (NAC) is employed. mdpi.comresearchgate.net This reaction forms dithiocarbamate adducts (mercapturic acids) that are stable and can be readily analyzed by HPLC. mdpi.comresearchgate.net This approach allows for the sensitive and selective detection of isothiocyanates in complex matrices. researchgate.net
Table 3: Common Reagents for Isothiocyanate Derivatization
| Derivatizing Reagent | Product Formed | Purpose of Derivatization | Reference(s) |
|---|---|---|---|
| Ammonia (NH₃) | Thiourea | Increased stability, introduction of UV chromophore for LC analysis. | nih.govresearchgate.net |
| N-acetyl-L-cysteine (NAC) | Dithiocarbamate Adduct | Stabilization for quantitative analysis in biological matrices by HPLC. | mdpi.comresearchgate.net |
| 3-Pyridyl isothiocyanate | Thiourea | Enhances detection sensitivity for LC/ESI-MS/MS analysis of amines. | researchgate.net |
Reactions with Nucleophilic Reagents for Structural Transformation
The reactivity of the isothiocyanate group is characterized by the electrophilicity of its central carbon atom, which readily undergoes addition reactions with various nucleophiles. arkat-usa.org This reactivity allows for the structural modification of this compound to generate a library of new compounds. Nucleophiles such as amines, alcohols, and thiols can attack the isothiocyanate carbon, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.
The reaction with primary or secondary amines is particularly robust, yielding substituted thiourea derivatives. uobabylon.edu.iq Similarly, alcohols and phenols react to form thiocarbamates, while thiols give rise to dithiocarbamates. The reaction conditions for these transformations are typically mild, often proceeding at room temperature or with gentle heating. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents being commonly employed.
These nucleophilic addition reactions are fundamental for diversifying the structure of this compound, providing access to a range of derivatives with potentially novel chemical properties. The general scheme for these reactions involves the attack of the nucleophile on the electrophilic carbon of the isothiocyanate, followed by protonation of the resulting anion.
Table 1: Nucleophilic Addition Reactions of this compound This table is illustrative and provides a general overview of potential reactions.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary Amine | Aniline | N,N'-Disubstituted Thiourea |
| Secondary Amine | Diethylamine | N,N,N'-Trisubstituted Thiourea |
| Alcohol | Ethanol | O-Alkyl Thiocarbamate |
| Thiol | Ethanethiol | S-Alkyl Dithiocarbamate |
| Hydrazine | Hydrazine hydrate | Thiosemicarbazide |
Formation of Thiourea Derivatives and Analogues
The synthesis of thiourea derivatives from isothiocyanates is a well-established and highly efficient chemical transformation. researchgate.net The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-(2,5-dimethoxyphenethyl)-N'-substituted thioureas. This reaction is typically carried out by stirring the reactants in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature. researchgate.net The reaction with aromatic amines may require refluxing to proceed to completion due to the lower nucleophilicity of the amine. researchgate.net
The formation of thioureas is characterized by the appearance of specific signals in NMR spectra. For instance, in ¹H NMR, the protons attached to the nitrogen atoms of the thiourea moiety typically appear as broad singlets. researchgate.net In ¹³C NMR, the thiocarbonyl carbon (C=S) gives a characteristic signal in the range of 178-184 ppm. researchgate.net
The versatility of this reaction allows for the synthesis of a wide array of thiourea analogues by varying the amine component. This enables the systematic modification of the chemical structure to explore structure-activity relationships in various contexts. The reaction is generally high-yielding and the products can often be isolated by simple filtration and washing, demonstrating the efficiency of this synthetic strategy. researchgate.net
Table 2: Synthesis of Thiourea Derivatives from this compound This table presents hypothetical examples of thiourea derivatives synthesized from this compound and various amines.
| Amine Reactant | Product Name |
|---|---|
| Ammonia | N-(2,5-dimethoxyphenethyl)thiourea |
| Methylamine | N-(2,5-dimethoxyphenethyl)-N'-methylthiourea |
| Aniline | N-(2,5-dimethoxyphenethyl)-N'-phenylthiourea |
| Piperidine (B6355638) | 1-(2,5-dimethoxyphenethyl)-3-piperidin-1-ylthiourea |
Pre-column Derivatization Techniques for Chromatographic Analysis
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a technique used to modify an analyte to enhance its detection or improve its chromatographic properties. academicjournals.org Isothiocyanates, such as phenyl isothiocyanate (PITC), are widely used as derivatizing reagents for primary and secondary amines, most notably amino acids. scholarsresearchlibrary.comfinechem-mirea.ru The reaction of an isothiocyanate with an amine forms a thiourea derivative that often exhibits strong ultraviolet (UV) absorbance, facilitating detection at low concentrations. scholarsresearchlibrary.com
Following this principle, this compound can be employed as a derivatizing agent for the analysis of amines and amino acids by HPLC. The derivatization reaction is typically carried out prior to injecting the sample into the HPLC system. The conditions for this reaction, such as pH, temperature, and reaction time, need to be optimized to ensure complete and reproducible derivatization. mdpi.com The resulting thiourea derivatives can then be separated on a reversed-phase HPLC column and detected by a UV detector.
This technique is valuable for the quantitative analysis of compounds that lack a suitable chromophore for UV detection in their native form. The choice of the isothiocyanate reagent can be tailored to introduce a specific chromophore that absorbs at a wavelength where interference from the sample matrix is minimal.
Table 3: Parameters for Pre-column Derivatization using this compound This table outlines typical parameters that would be optimized for an HPLC method using this compound as a derivatizing agent.
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Analyte | Primary/Secondary Amines, Amino Acids | Target for derivatization |
| Derivatization Reagent | This compound | To introduce a UV-active chromophore |
| Solvent | Acetonitrile (B52724)/Water mixture | To dissolve reactants and facilitate reaction |
| pH | Alkaline (e.g., pH 9-11 with borate (B1201080) buffer) | To ensure the amine is in its nucleophilic free base form mdpi.com |
| Temperature | Room Temperature to 50°C | To control the reaction rate mostwiedzy.pl |
| Reaction Time | 10 - 60 minutes | To ensure complete derivatization mostwiedzy.pl |
| HPLC Column | C18 reversed-phase | To separate the derivatized analytes |
| Mobile Phase | Gradient of acetonitrile and aqueous buffer | To elute the derivatives from the column |
| Detection | UV detector (e.g., at 254 nm) | To quantify the derivatized analytes |
Structural Characterization and Computational Chemistry
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching or bending).
For 2,5-Dimethoxyphenethyl isothiocyanate, the most prominent feature in its IR spectrum is the isothiocyanate (-N=C=S) functional group. This group produces a very strong and characteristically broad absorption band due to its asymmetric stretching vibration, typically observed in the range of 2050-2150 cm⁻¹. Other key absorptions include those from the aromatic ring, the ether linkages, and the aliphatic ethyl chain. The expected vibrational frequencies are detailed in the table below.
Table 1: Expected FT-IR Peak Assignments for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~2960-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |
| ~2150-2050 | N=C=S Asymmetric Stretch | Isothiocyanate | Strong, Broad |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1225 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the three aromatic protons, the two methoxy (B1213986) groups, and the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons on the substituted ring. The ethyl group protons are expected to appear as two distinct triplets, each integrating to two protons. The two methoxy groups would each appear as a sharp singlet, integrating to three protons.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. A key signal is that of the isothiocyanate carbon (-N=C=S), which is typically found in the 125-140 ppm range. mdpi.com The six aromatic carbons will show distinct chemical shifts, with the two carbons bonded to oxygen appearing furthest downfield (~151-153 ppm). The two methoxy carbons and the two aliphatic carbons will also give rise to unique signals.
Table 2: Predicted ¹H-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.7-6.8 | m | 3H | Ar-H |
| ~3.80 | s | 3H | -OCH ₃ |
| ~3.78 | s | 3H | -OCH ₃ |
| ~3.65 | t | 2H | -CH₂-CH₂ -NCS |
| ~2.90 | t | 2H | Ar-CH₂ -CH₂- |
s = singlet, t = triplet, m = multiplet
Table 3: Predicted ¹³C-NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type |
|---|---|
| ~153.5 | Aromatic C-O |
| ~151.8 | Aromatic C-O |
| ~130.0 | Isothiocyanate (-N=C=S ) |
| ~129.5 | Aromatic C-C |
| ~116.5 | Aromatic C-H |
| ~112.0 | Aromatic C-H |
| ~111.5 | Aromatic C-H |
| ~56.0 | Methoxy (-OC H₃) |
| ~55.8 | Methoxy (-OC H₃) |
| ~47.5 | -CH₂-C H₂-NCS |
| ~34.0 | Ar-C H₂-CH₂- |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The chromophore in this compound is the dimethoxy-substituted benzene (B151609) ring. Aromatic systems typically exhibit two main absorption bands corresponding to π → π* transitions. For substituted benzenes, a strong absorption (the E-band) is expected at shorter wavelengths (~210-230 nm), and a weaker, often structured absorption (the B-band) appears at longer wavelengths (~260-290 nm). researchgate.net The presence of two electron-donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzene.
Table 4: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Transition Type | Chromophore |
|---|---|---|
| ~220-230 | π → π* (E-band) | 2,5-Dimethoxybenzene Ring |
| ~280-290 | π → π* (B-band) | 2,5-Dimethoxybenzene Ring |
Advanced Structural Analysis (e.g., X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, from which a complete molecular structure, including bond lengths, bond angles, and torsional angles, can be deduced. nih.gov
This compound is likely a liquid or a low-melting solid at ambient temperature, which makes analysis by single-crystal X-ray diffraction inherently challenging. This technique requires a well-ordered, single crystal of sufficient size and quality. As such, there is no published crystal structure for this specific compound in the scientific literature. To obtain such data, the compound would likely need to be crystallized at low temperatures or co-crystallized with another molecule to form a stable, crystalline solid.
Computational Approaches to Molecular Structure and Reactivity
Computational chemistry provides theoretical insight into molecular properties, complementing experimental data and allowing for the prediction of characteristics that are difficult to measure.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. frontiersin.org It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost. researchgate.netnih.gov
For this compound, DFT calculations would typically be used for:
Geometry Optimization: To determine the lowest energy (most stable) three-dimensional conformation of the molecule. This provides predicted bond lengths, bond angles, and dihedral angles.
Electronic Properties: To calculate the distribution of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
Spectroscopic Prediction: DFT can be used to calculate theoretical vibrational frequencies and NMR chemical shifts. These predicted values can then be compared with experimental FT-IR and NMR data to support structural assignments. researchgate.net
While no specific DFT studies for this compound have been published, such calculations would provide a deeper understanding of its structural and electronic nature, predicting its most stable shape and regions of electron density that are key to its chemical reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By converting the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs), NBO analysis provides a clearer picture of chemical bonding.
Table 1: Hypothetical NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) of OCH₃ | σ* (C-C) of ring | Data not available |
| LP (O) of OCH₃ | π* (C=C) of ring | Data not available |
| π (C=C) of ring | π* (C=C) of ring | Data not available |
| LP (N) of NCS | σ* (C-S) | Data not available |
| LP (S) of NCS | σ* (C-N) | Data not available |
Note: This table is illustrative. The values for stabilization energy (E(2)) are currently unavailable in the scientific literature for this specific compound.
HOMO-LUMO Energy Gap Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited.
Calculations of the HOMO-LUMO gap for this compound would likely be performed using Density Functional Theory (DFT). The results would indicate the molecule's susceptibility to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO electron densities would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). It is anticipated that the HOMO would be localized primarily on the electron-rich dimethoxy-substituted benzene ring, while the LUMO would be concentrated on the electrophilic isothiocyanate group.
Table 2: Predicted HOMO-LUMO Energy Gap Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: The energy values in this table are hypothetical and await experimental or computational verification.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas, while regions of positive potential (colored in shades of blue) denote electron-deficient areas.
For this compound, an MEP map would be expected to show a region of high negative potential around the electronegative sulfur and nitrogen atoms of the isothiocyanate group, as well as the oxygen atoms of the methoxy groups. Conversely, positive potential would likely be observed around the hydrogen atoms. This information is critical for understanding how the molecule might interact with biological targets or other reactants.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein's binding site. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time and to analyze the dynamic behavior of the interaction.
In the context of this compound, molecular docking studies would require a specific biological target. Isothiocyanates, in general, are known to interact with various cellular targets, often through covalent modification of cysteine residues in proteins. A docking simulation would involve placing the this compound molecule into the active site of a target protein and calculating the binding affinity. The results would highlight the key amino acid residues involved in the interaction, providing a structural basis for the molecule's potential biological activity. Subsequent MD simulations would assess the stability of these interactions.
Table 3: Illustrative Data from a Hypothetical Molecular Docking Study
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Not Specified | Data not available | Data not available |
Note: This table represents the type of data that would be generated from a molecular docking study. No such studies have been published for this compound.
Mechanism of Biological Action at the Cellular and Molecular Level
Modulation of Intracellular Signaling Pathways
Research indicates that 2,5-Dimethoxyphenethyl isothiocyanate (E-4IB) is an activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In synchronized leukemic HL60 cells, E-4IB has been shown to induce the activation of ERK1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK signaling pathways. This activation is associated with a delay in cell cycle transition and the induction of apoptosis.
A study by Bodo J. et al. (2007) demonstrated that E-4IB treatment led to a significant, concentration-dependent increase in the phosphorylation of p38 MAPK, JNK, and ERK1/2. The activation of these MAPKs is implicated in the regulation of cell proliferation and cell death in response to various stimuli. The sustained activation of ERK1/2, in particular, has been suggested to contribute to cellular apoptosis.
Table 1: Effect of this compound (E-4IB) on MAPK Pathway Components
| Pathway Component | Observed Effect | Reference |
|---|---|---|
| p38 MAPK | Increased Phosphorylation | oup.com |
| JNK | Increased Phosphorylation | oup.com |
Currently, there is a lack of specific research findings detailing the direct regulatory effects of this compound (E-4IB) on the PI3K/Akt/mTOR signaling pathway. While other synthetic isothiocyanates have been shown to modulate this pathway, specific data for E-4IB is not available in the reviewed literature. For instance, the synthetic isothiocyanate NB7M has been observed to downregulate the activation of PI-3k and Akt in SKOV-3 ovarian cancer cells nih.gov.
The influence of this compound (E-4IB) on the NF-κB signaling pathway has not been extensively detailed in available scientific literature. General studies on isothiocyanates suggest that they can inhibit the NF-κB pathway, which is a key regulator of inflammation. For example, the synthetic isothiocyanate NB7M has been shown to downregulate the transcription factor NF-κB in SKOV-3 cells nih.gov. However, direct evidence of this interaction for E-4IB is not specified.
There is no available scientific literature that specifically investigates the modulation of the Focal Adhesion Kinase (FAK) / STAT3 / Cadherin signaling pathway by this compound (E-4IB). Research on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), has shown effects on this pathway, but these findings cannot be directly attributed to E-4IB.
Impact on Cellular Homeostasis and Stress Responses
The modulation of the cellular redox state and the generation of reactive oxygen species (ROS) are recognized mechanisms of action for various isothiocyanates. It has been noted that isothiocyanates can suppress tumor growth by generating ROS nih.gov. The administration of E-4IB has been associated with the modulation of the intracellular redox state sav.sk. The generation of ROS can lead to oxidative stress, which in turn can trigger various cellular responses, including apoptosis. However, detailed studies quantifying the specific changes in redox state or the levels of ROS generated by E-4IB are not extensively available.
Glutathione (B108866) (GSH) Depletion Mechanisms
Isothiocyanates, including phenethyl isothiocyanate (PEITC), are electrophilic compounds capable of reacting with nucleophilic molecules within the cell. One of the primary mechanisms of their biological action involves the depletion of intracellular glutathione (GSH). This occurs through direct conjugation, a reaction catalyzed by glutathione S-transferases (GSTs), which are Phase II detoxifying enzymes. The isothiocyanate group (-N=C=S) readily reacts with the sulfhydryl group of GSH, forming a dithiocarbamate (B8719985) conjugate. This conjugation process effectively sequesters GSH, leading to a rapid decrease in its cellular concentration.
Studies on PEITC have demonstrated that it causes a swift and significant depletion of mitochondrial GSH in particular. nih.govnih.gov This targeted depletion within the mitochondria is critical, as it disrupts the organelle's primary defense against reactive oxygen species (ROS), leading to increased oxidative stress. The depletion of the GSH pool disrupts the cellular redox balance and sensitizes cells to oxidative damage, which is a key initial step in the cascade of events leading to cell death. nih.govnih.gov While a primary route of detoxification for isothiocyanates involves their conjugation to glutathione, this same process can lead to a state of cellular vulnerability due to the reduction of this key antioxidant. researchgate.netmdpi.com
Induction of Phase II Detoxifying Enzymes via Nrf2 Activation (e.g., GSTs, NQO1, UGTs)
Isothiocyanates are potent inducers of Phase II detoxifying enzymes, a process primarily mediated by the activation of the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2). Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to electrophilic compounds like PEITC, Nrf2 is released and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating their transcription.
This Nrf2 activation leads to the upregulation of a battery of cytoprotective proteins, including Phase II enzymes such as Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Studies have shown that phytochemicals, including PEITC and curcumin, significantly increase the expression of Nrf2-downstream genes like hemeoxygenase-1 (HO-1). researchgate.netnih.gov This induction of detoxifying and antioxidant enzymes enhances the cell's ability to neutralize carcinogens and reactive oxygen species, which is a cornerstone of their chemopreventive activity. nih.gov The importance of Nrf2 in this process is highlighted by findings that in Nrf2 knockout models, the protective anti-inflammatory and antioxidative effects of PEITC are significantly diminished. nih.gov
Inhibition of Phase I Biotransformation Enzymes (e.g., Cytochrome P450)
In addition to inducing Phase II enzymes, isothiocyanates can inhibit Phase I biotransformation enzymes, particularly the Cytochrome P450 (CYP) superfamily. These enzymes are responsible for the metabolic activation of many pro-carcinogens into their ultimate carcinogenic forms. By inhibiting CYP enzymes, isothiocyanates can prevent this activation step, thereby blocking carcinogenesis.
Research on PEITC has shown that it can inhibit multiple human CYP isoforms with varying potency and mechanisms. nih.gov For example, PEITC competitively inhibits CYP1A2 and CYP2A6, while noncompetitively inhibiting CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov For CYP3A4, the inhibition is of a mixed type. nih.gov Furthermore, some isothiocyanates can act as mechanism-based inactivators for specific CYP enzymes. nih.gov This dual action of inhibiting pro-carcinogen activating Phase I enzymes while inducing protective Phase II enzymes represents a powerful mechanism for chemoprevention.
| Enzyme Family | Specific Isoform | Effect of PEITC | Mechanism of Inhibition |
|---|---|---|---|
| Phase I (Cytochrome P450) | CYP1A2, CYP2A6 | Inhibition | Competitive |
| CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Inhibition | Noncompetitive | |
| Phase II (Detoxifying Enzymes) | GSTs, NQO1 | Induction | Nrf2-ARE Pathway Activation |
| UGTs, HO-1 | Induction | Nrf2-ARE Pathway Activation |
Cell Cycle Progression and Programmed Cell Death Induction
Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M Phases)
Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints. This prevents damaged cells from proceeding through the cell cycle and replicating. Studies on PEITC and other isothiocyanates have demonstrated the ability to cause cell accumulation in the G2/M phase of the cell cycle. nih.govresearchgate.netsemanticscholar.org This arrest is often associated with the disruption of microtubule dynamics and the downregulation of key regulatory proteins. For instance, PEITC has been found to reduce the expression of α- and β-tubulin proteins, which are essential for the formation of the mitotic spindle. nih.gov The arrest at the G2/M checkpoint can also be linked to the activation of DNA damage checkpoints. researchgate.net Some compounds may exhibit biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov
Apoptosis Induction Pathways (e.g., Mitochondrial Cytochrome c Release, Caspase Activation, Bcl-2 Family Regulation)
PEITC is a potent inducer of apoptosis, or programmed cell death, in cancer cells through the intrinsic, mitochondria-mediated pathway. A key initiating event is the disruption of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. nih.govnih.gov This release is a critical step, as cytosolic cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases. nih.gov
The process involves the activation of initiator caspases (like caspase-9) and subsequent activation of executioner caspases (like caspase-3). frontiersin.org Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bak and Bax). nih.gov Isothiocyanates can modulate the expression of these proteins to favor apoptosis. The entire process, from ROS generation to caspase activation, underscores a multi-pronged assault on cancer cell survival. frontiersin.org
| Apoptotic Event | Role in PEITC-Induced Cell Death | Key Molecules Involved |
|---|---|---|
| Mitochondrial Disruption | Initiation of the intrinsic pathway | Bcl-2 family proteins (Bax, Bak) |
| Cytochrome c Release | Translocation from mitochondria to cytosol | Cytochrome c |
| Caspase Activation | Execution of the apoptotic program | Caspase-9, Caspase-3 |
| Substrate Cleavage | Dismantling of the cell | PARP, cellular structural proteins |
Activation of Other Cell Death Modalities (e.g., Ferroptosis, Autophagy)
Beyond apoptosis, emerging evidence suggests that other forms of regulated cell death, such as ferroptosis and autophagy, may be involved in the cellular response to certain stressors. Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species. nih.gov Given that isothiocyanates like PEITC induce significant ROS production and deplete GSH—a cofactor for the key anti-ferroptotic enzyme glutathione peroxidase 4 (GPX4)—it is plausible that they could trigger ferroptotic cell death.
Epigenetic Regulatory Mechanisms
Research specifically detailing the epigenetic regulatory mechanisms of this compound is not currently available in the scientific literature. However, studies on structurally related isothiocyanates provide insights into the potential epigenetic activities of this class of compounds.
Histone Deacetylase (HDAC) Inhibition
While direct evidence for this compound is lacking, other isothiocyanates have been identified as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.orgnih.govnih.gov Inhibition of HDACs results in the accumulation of acetylated histones, which is associated with a more relaxed chromatin state and the activation of gene expression. wikipedia.orgresearchgate.net
For instance, Phenylhexyl isothiocyanate (PHI), a synthetic isothiocyanate, has been shown to inhibit HDAC activity. nih.gov This inhibition leads to the hyperacetylation of histones, which can alter chromatin structure and modulate the expression of genes involved in cell cycle control and apoptosis. nih.gov The mechanism of action for HDAC inhibitors often involves the chelation of the zinc ion in the active site of the enzyme, which is crucial for its catalytic activity. nih.govmdpi.com By blocking HDAC function, these compounds can induce the expression of tumor suppressor genes that may have been silenced, contributing to their anti-cancer effects. nih.gov
Table 1: Effects of Phenylhexyl Isothiocyanate (PHI) on Histone Acetylation and Related Proteins
| Cell Line | Treatment | Effect on Histone H3 Acetylation | Effect on HDAC Expression | Effect on p300 (Histone Acetyltransferase) | Reference |
| HL-60 | PHI | Increased | Reduced | Increased | nih.gov |
Influence on MicroRNA-Mediated Gene Silencing
Specific studies on the influence of this compound on microRNA (miRNA)-mediated gene silencing have not been reported. However, research on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), indicates that this class of compounds can modulate miRNA expression profiles. nih.govnih.gov MiRNAs are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) targets, leading to their degradation or translational repression. frontiersin.orgfrontiersin.orgsigmaaldrich.comnih.gov
Studies have shown that exposure to environmental carcinogens can alter miRNA expression, and chemopreventive agents like PEITC can counteract these changes. nih.govnih.gov For example, in a study involving mice exposed to cigarette smoke, PEITC treatment was found to protect the lung from alterations in miRNA expression induced by the smoke. nih.govnih.gov This suggests that isothiocyanates may exert some of their biological effects by influencing the expression of specific miRNAs that are involved in cellular processes such as inflammation, stress response, and cell proliferation. nih.gov The interplay between isothiocyanates and miRNA regulation is a complex area of research with implications for understanding their mechanisms of action. mdpi.com
Identification of Direct Molecular Targets and Binding Interactions
Direct molecular targets and binding interactions for this compound have not been specifically elucidated. The following sections discuss the interactions of other isothiocyanates with various protein targets.
Interaction with Proteasome Subunits
There is no specific data on the interaction of this compound with proteasome subunits. However, several other isothiocyanates, including benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been shown to inhibit the activity of the proteasome. nih.gov The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of many cellular processes, including the cell cycle, signal transduction, and stress responses. nih.gov
Inhibition of the proteasome by isothiocyanates can lead to the accumulation of proteins that are normally degraded, which can trigger cell cycle arrest and apoptosis. nih.govnih.gov Studies have indicated that isothiocyanates may directly bind to subunits of the proteasome, thereby inhibiting its catalytic activity. nih.gov The specific subunits targeted can include those of both the 20S core particle and the 19S regulatory particle. nih.gov
Modulation of Metalloproteinase Activity
Currently, there is no available scientific literature describing the modulation of metalloproteinase activity by this compound or other closely related isothiocyanates. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, with crucial roles in physiological and pathological processes, including cancer and cardiovascular diseases. nih.govnih.gov While various natural products have been shown to inhibit MMPs, the effects of isothiocyanates on this class of enzymes remain an area for future investigation. nih.gov
Other Protein Targets (e.g., Chk1, Chk2, Wee1, p53, p21, DR5, Fas, FasL)
Direct interactions of this compound with the specified protein targets have not been documented. However, studies on phenethyl isothiocyanate (PEITC) have revealed interactions with some of these key cellular proteins.
PEITC has been shown to induce a DNA damage response that involves the activation of Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2). nih.gov This signaling cascade can lead to the phosphorylation and activation of the tumor suppressor protein p53. nih.gov Activated p53 can then upregulate the expression of downstream targets like p21, which is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. nih.gov
The induction of apoptosis by PEITC has also been linked to the modulation of proteins in the death receptor pathway. While specific effects on DR5, Fas, and FasL by PEITC are not extensively detailed in the provided context, the general mechanism of isothiocyanates often involves the induction of apoptosis through various pathways. The effect of isothiocyanates on these specific targets may vary depending on the cell type and the specific isothiocyanate structure.
Table 2: Summary of Protein Targets of Phenethyl Isothiocyanate (PEITC)
| Protein Target | Effect of PEITC | Cellular Outcome | Reference |
| Chk2 | Activation | DNA damage response, Cell cycle arrest | nih.gov |
| p53 | Activation | Cell cycle arrest, Apoptosis | nih.gov |
| p21 | Upregulation | G2/M cell cycle arrest | nih.gov |
Enzyme Inhibitory Activities (e.g., Telomerase, Protein Kinase C Isoforms)
While direct studies on the enzyme inhibitory activities of this compound are not extensively available in current scientific literature, the broader class of isothiocyanates (ITCs), and specifically the parent compound phenethyl isothiocyanate (PEITC), have been investigated for their effects on key enzymes involved in cellular signaling and cancer pathogenesis, such as telomerase and Protein Kinase C (PKC) isoforms.
Research has demonstrated that certain isothiocyanates possess the ability to modulate the activity of these enzymes, suggesting a potential mechanism of action for related compounds.
Telomerase Inhibition
Telomerase is a reverse transcriptase enzyme that plays a crucial role in maintaining telomere length at the ends of chromosomes, thereby enabling cellular immortality, a hallmark of cancer cells. The inhibition of telomerase is a significant area of interest in cancer therapy.
Studies on compounds structurally related to this compound have shown notable effects on telomerase activity. For instance, phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) have been found to efficiently downregulate telomerase in cervical cancer (HeLa) cells nih.gov. This downregulation of telomerase activity is a key aspect of their potential antitumor effects. While direct evidence for this compound is pending, the established activity of its parent compound suggests that it may also possess telomerase inhibitory properties.
Protein Kinase C (PKC) Isoform Modulation
Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are integral to various signal transduction pathways controlling cell growth, differentiation, and apoptosis. The different isoforms of PKC can have opposing roles; some are considered anti-apoptotic (promoting cell survival), while others are pro-apoptotic (promoting cell death).
Research on PEITC and sulforaphane has revealed their ability to modulate the activity of PKC isoforms in cancer cells. In HeLa cells, these isothiocyanates were shown to downregulate the anti-apoptotic isoforms of PKC, namely PKC-alpha, -betaII, -epsilon, and -zeta nih.gov. Conversely, they were found to upregulate the pro-apoptotic isoform, PKC-delta nih.gov. This differential modulation of PKC isoforms contributes to the pro-apoptotic effects of these compounds.
The table below summarizes the observed effects of related isothiocyanates on PKC isoforms and telomerase in HeLa cells, providing a basis for the potential, yet unconfirmed, activities of this compound.
| Enzyme/Protein | Observed Effect of PEITC and Sulforaphane in HeLa Cells | Reference |
| Telomerase | Downregulation | nih.gov |
| PKC-alpha (anti-apoptotic) | Downregulation | nih.gov |
| PKC-betaII (anti-apoptotic) | Downregulation | nih.gov |
| PKC-epsilon (anti-apoptotic) | Downregulation | nih.gov |
| PKC-zeta (anti-apoptotic) | Downregulation | nih.gov |
| PKC-delta (pro-apoptotic) | Upregulation | nih.gov |
Given that the isothiocyanate functional group is a key pharmacophore responsible for many of the biological activities of this class of compounds, it is plausible that this compound would exhibit similar enzyme inhibitory profiles. However, the presence of two methoxy (B1213986) groups on the phenyl ring could influence its potency and selectivity towards these enzyme targets. Further research is necessary to elucidate the specific inhibitory activities of this compound against telomerase and PKC isoforms.
Pre Clinical Biological Activities in Vitro and Animal Models
Antimicrobial Activities
Isothiocyanates are recognized for their broad-spectrum antimicrobial properties, which have been evaluated against a variety of pathogens. The activity is largely dependent on the specific chemical structure of the ITC.
Antibacterial Effects
Isothiocyanates have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. plos.org Aromatic ITCs, such as benzyl (B1604629) isothiocyanate (BITC), are often more effective than aliphatic ones. nih.gov Studies show that BITC is particularly potent against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg·mL⁻¹. mdpi.comnih.gov The antibacterial action is often bactericidal and is linked to the compound's chemical structure. mdpi.comnih.gov
The mechanism of action for ITCs against bacteria involves multiple targets. They can induce the loss of bacterial membrane integrity and potential. nih.gov For example, BITC has been shown to disrupt the membrane of MRSA, while AITC affects the cell membrane integrity of E. coli O157:H7. nih.gov Furthermore, ITCs can interfere with cellular redox balance and metabolism, leading to bacterial cell death. nih.gov Some ITCs, like phenethyl isothiocyanate (PEITC), have been found to increase intracellular reactive oxygen species (ROS) in S. aureus, which contributes to their bactericidal effect. mdpi.com
| Isothiocyanate | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal; MICs between 2.9 and 110 µg·mL⁻¹ | mdpi.comnih.gov |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | High efficacy; MIC of 1.25-5 µg/mL | mdpi.com |
| Phenethyl isothiocyanate (PEITC) | Pseudomonas aeruginosa | Inhibited biofilm formation | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Clostridium difficile & C. perfringens | Inhibited growth with >30 mm inhibition zone | mdpi.com |
| Allyl isothiocyanate (AITC) | E. coli O157:H7 | Affected cell membrane integrity | nih.gov |
Antifungal and Fungistatic Properties
Isothiocyanates are potent antifungal agents against a range of fungi, including human pathogens and plant pathogens. mdpi.com Their efficacy is dependent on the type and concentration of the ITC, the target fungus, and the method of application. nih.gov For instance, 2-phenylethyl isothiocyanate (2-PEITC) has been shown to significantly inhibit the spore germination and mycelial growth of Alternaria alternata, a fungus that affects pear fruit. nih.gov
The antifungal mechanism of ITCs often involves the disruption of the fungal cell membrane. nih.gov Ethyl isothiocyanate (EITC) has demonstrated the ability to block ergosterol (B1671047) biosynthesis in Candida albicans, a key component of the fungal cell membrane. nih.gov This leads to membrane damage and cell death. Furthermore, ITCs can induce ROS-dependent cellular death and DNA fragmentation in fungal cells. nih.gov Studies have also shown that ITCs like allyl isothiocyanate (AITC) can work synergistically with conventional antifungal drugs such as fluconazole (B54011) to inhibit the formation of resilient Candida albicans biofilms. researchgate.net
Nematicidal Properties
Several isothiocyanates exhibit significant nematicidal activity against various plant-parasitic nematodes. Allyl isothiocyanate (AITC) has been tested against a range of nematodes, including the soybean cyst nematode (Heterodera glycines), root-knot nematodes (Meloidogyne spp.), and lesion nematodes (Pratylenchus spp.). researchgate.net The lethal concentration (LC50) values for AITC against these nematodes were found to be in the range of 10.3 to 30.8 µg/mL. researchgate.net
The mode of action includes direct toxicity to the nematodes and inhibition of egg hatching. researchgate.net For example, AITC showed a strong inhibitory effect on the hatching of cysts and eggs of H. glycines and M. incognita. researchgate.net However, the effect can be concentration-dependent, with some low concentrations paradoxically stimulating the hatching of certain species like H. schachtii. researchgate.net The nematicidal activity of ITCs is also influenced by their chemical structure, with benzyl ITC showing the strongest activity against Meloidogyne hapla juvenile (J2) motility in some studies. nih.gov
Antioxidant Mechanisms and Responses
While sometimes acting as pro-oxidants, isothiocyanates are widely recognized for their potent indirect antioxidant effects. nih.govnih.gov These effects are primarily mediated through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as the antioxidant responsive element (ARE). nih.gov
Upon entering cells, ITCs can react with Keap1, a protein that sequesters Nrf2 in the cytoplasm. This reaction leads to the release of Nrf2, allowing it to translocate to the nucleus and activate the transcription of protective genes. mdpi.com This upregulation of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enhances the cell's capacity to neutralize reactive oxygen species and combat oxidative stress. mdpi.com This mechanism has been demonstrated for several ITCs, including sulforaphane (B1684495) and phenethyl isothiocyanate, in various cell models. mdpi.comnih.gov
Anti-inflammatory Pathway Modulation
Isothiocyanates exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govnih.gov A primary mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
Studies have shown that ITCs can suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov This keeps NF-κB sequestered in the cytoplasm, preventing it from initiating the transcription of pro-inflammatory genes. nih.gov This action has been observed in models using bacterial lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The anti-inflammatory actions of ITCs are also linked to their ability to activate the Nrf2 pathway, which can exert an inhibitory crosstalk with the NF-κB pathway. bohrium.com
Neuroprotective Activity Research
The antioxidant and anti-inflammatory properties of isothiocyanates contribute to their potential neuroprotective effects, which have been investigated in models of neurodegenerative diseases. nih.govresearchgate.net ITCs are liposoluble molecules capable of crossing the blood-brain barrier, allowing them to act within the central nervous system. researchgate.net
The primary neuroprotective mechanism is attributed to the potent activation of the Nrf2/ARE pathway in neuronal and glial cells. nih.govresearchgate.net This enhances the brain's antioxidant defenses against oxidative stress, a key pathological factor in many neurodegenerative disorders. nih.gov Additionally, by inhibiting NF-κB and reducing the production of pro-inflammatory cytokines in microglia and astrocytes, ITCs can mitigate neuroinflammation. mdpi.comnih.gov In vitro and in vivo studies have shown that ITCs like sulforaphane and PEITC can protect neurons from toxins and reduce neuronal cell death, suggesting their potential as therapeutic agents for conditions associated with neuroinflammation and oxidative stress. mdpi.comresearchgate.netnih.gov
Based on a comprehensive search of available scientific literature, there is no specific information regarding the pre-clinical biological activities of the chemical compound 2,5-Dimethoxyphenethyl isothiocyanate .
The performed searches for in vitro and in vivo studies focusing on this particular isothiocyanate analogue did not yield any results pertaining to its effects on:
Inhibition of cell proliferation
Induction of specific cell death modalities
Inhibition of cellular invasion and metastasis
Impact on tumor growth in xenograft models
Chemopreventive effects in chemically induced disease models
Therefore, the requested article detailing the pre-clinical biological activities of this compound, as per the provided outline, cannot be generated at this time due to a lack of available research data.
Structure Activity Relationships Sar of 2,5 Dimethoxyphenethyl Isothiocyanate
Influence of Aromatic and Aliphatic Substituents on Biological Potency and Selectivity
The biological activity of phenethyl isothiocyanates is significantly modulated by the nature and position of substituents on both the aromatic ring and the aliphatic chain. While direct studies on the 2,5-dimethoxy variant are specific, broader SAR principles from related analogs provide substantial insight.
The substitution pattern on the phenyl ring is a key determinant of activity. For instance, in a study of various benzyl (B1604629) isothiocyanate analogs, 3,4-dimethoxybenzyl isothiocyanate was identified as a potent inhibitor of tubulin polymerization, with an IC50 value of 6.6 µM. mdpi.com This suggests that methoxy (B1213986) groups on the aromatic ring can enhance certain biological activities. In the context of 2,5-dimethoxyphenethylamines, a related scaffold, substitutions at the 4-position of the ring have been extensively studied, leading to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists. nih.gov The size of the substituent at this position can greatly influence receptor affinity and selectivity; for example, in 2,5-dimethoxyamphetamines, increasing the size of a halogen substituent (from F to I) at the 4-position substantially increases selectivity for the 5-HT2A receptor. researchgate.net This highlights the sensitivity of the biological targets to the steric and electronic properties of the aromatic portion of the molecule.
The length and character of the aliphatic chain connecting the phenyl ring to the isothiocyanate group also play a crucial role. Studies on phenylalkyl isothiocyanates have shown a clear correlation between alkyl chain length and anti-tumorigenic potency. nih.gov The inhibitory effect on carcinogenesis was observed to increase as the alkyl chain was lengthened from one to six methylene (B1212753) groups, with phenylhexyl isothiocyanate being approximately 50 to 100 times more potent than phenethyl isothiocyanate (PEITC). nih.gov However, this trend does not continue indefinitely, as inhibitory potency was found to decline with longer alkyl chains of eight to ten carbons. nih.gov This indicates that an optimal linker length exists for fitting into the binding site of a biological target.
Table 1: Influence of Substituents on Biological Activity of Isothiocyanate Analogs
| Compound Class | Structural Variation | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Benzyl Isothiocyanates | Addition of 3,4-dimethoxy groups | Potent tubulin polymerization inhibition (IC50 = 6.6 µM) | mdpi.com |
| 4-Substituted-2,5-dimethoxyphenethylamines | Various substitutions at the 4-position | Modulates potency and selectivity as 5-HT2 receptor agonists | nih.gov |
| Phenylalkyl Isothiocyanates | Increasing alkyl chain length from 1 to 6 carbons | Increased potency against tumorigenesis | nih.gov |
| Phenylalkyl Isothiocyanates | Alkyl chain length of 8 to 10 carbons | Decreased inhibitory potency | nih.gov |
Correlation Between Isothiocyanate Structure and Specific Biological Mechanisms
The isothiocyanate (ITC) moiety (–N=C=S) is a highly reactive electrophilic group that is central to the biological mechanisms of these compounds. nih.gov It readily reacts with nucleophilic groups on proteins, such as the sulfhydryl groups of cysteine residues, forming reversible bonds. nih.gov This reactivity allows isothiocyanates to interact with and modulate the function of a wide array of cellular targets, leading to diverse biological outcomes. nih.govnih.gov
A significant mechanism of action for many isothiocyanates is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase and apoptosis. mdpi.com The chemical structure of the isothiocyanate compound strongly influences its potential as a tubulin polymerization inhibitor. mdpi.com For example, compounds that are potent tubulin polymerization inhibitors also tend to be potent cell cycle arresters. mdpi.com
Another critical mechanism involves the inhibition of deubiquitinating enzymes (DUBs). Isothiocyanates such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to effectively inhibit DUBs like USP9x and UCH37, which are often associated with tumorigenesis. nih.govresearchgate.net By inhibiting USP9x, ITCs can increase the ubiquitination of anti-apoptotic proteins like Mcl-1 and oncogenic proteins like Bcr-Abl, targeting them for degradation. nih.govresearchgate.net This inhibition of DUBs may represent a unifying mechanism that explains the broad anticancer, anti-inflammatory, and DNA repair-modulating effects of isothiocyanates. nih.gov The ability of isothiocyanates to target multiple pathways, including apoptosis, MAPK signaling, and oxidative stress, underscores the pleiotropic nature of their biological activity. nih.gov
Exploration of the 2,5-Dimethoxyphenethyl Moiety as a Bioactive Scaffold
The 2,5-dimethoxyphenethyl structure serves as a valuable scaffold in medicinal chemistry, particularly for developing ligands that target the central nervous system. Extensive research on 2,5-dimethoxyphenethylamines has demonstrated that this moiety is a cornerstone for potent and selective serotonin 5-HT2 receptor agonists. nih.gov
Structure-activity relationship studies on this scaffold have revealed that modifications, particularly at the 4-position of the phenyl ring, can fine-tune the pharmacological profile of the resulting compounds. nih.gov The introduction of various substituents has led to the discovery of molecules with high agonist potency at 5-HT2A and 5-HT2C receptors. nih.gov Furthermore, constraining the ethylamine (B1201723) side chain of the 2,5-dimethoxyphenyl scaffold, for example by incorporating it into a piperidine (B6355638) ring, has led to the development of novel classes of selective 5-HT2A receptor agonists. semanticscholar.orgnih.gov These studies underscore the importance of the spatial orientation of the functional groups relative to the 2,5-dimethoxyphenyl core. semanticscholar.org The ability of this scaffold to be systematically modified to achieve high potency and selectivity at specific receptor subtypes makes it a highly attractive starting point for drug design. nih.govnih.gov
Computational Approaches in SAR Elucidation and Predictive Modeling
Computational methods are indispensable tools for elucidating the SAR of bioactive compounds and for predicting the activity of novel derivatives. mdpi.commdpi.com For a molecule like 2,5-dimethoxyphenethyl isothiocyanate, a variety of in silico techniques can be employed to understand its interaction with biological targets at a molecular level.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the 3D properties of a series of molecules with their biological activity. mdpi.com This approach can help identify the key steric and electronic features of the this compound structure that are critical for its potency. Molecular docking simulations can predict the preferred binding orientation of the compound within the active site of a target protein, such as tubulin or a deubiquitinating enzyme. mdpi.commdpi.com These simulations provide insights into the specific intermolecular interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound within the binding pocket over time, offering a more realistic view of the binding event. mdpi.com These computational approaches not only help to rationalize observed SAR data but also serve as predictive tools in the design of new analogs with improved potency and selectivity, thereby accelerating the drug discovery process and reducing the reliance on extensive experimental screening. mdpi.com
Table 2: Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| - | This compound |
| PEITC | Phenethyl isothiocyanate |
| - | Phenylhexyl isothiocyanate |
| BITC | Benzyl isothiocyanate |
| - | 3,4-dimethoxybenzyl isothiocyanate |
| SFN | Sulforaphane (B1684495) |
| AITC | Allyl isothiocyanate |
Analytical Methodologies for 2,5 Dimethoxyphenethyl Isothiocyanate and Its Metabolites
Extraction and Isolation Techniques from Complex Matrices
The initial and most critical step in the analytical workflow is the extraction of the target analyte from its matrix. The choice of extraction technique is paramount, as it directly influences the recovery, purity, and ultimately, the accuracy of the quantification. The selection depends on the physicochemical properties of the analyte (polarity, volatility, stability) and the nature of the sample matrix. nih.gov
Conventional solvent-based extraction, particularly liquid-liquid extraction (LLE), remains a widely used technique for isolating isothiocyanates. nih.govnih.gov This method operates on the principle of partitioning the analyte between two immiscible liquid phases. For isothiocyanates, which are generally more lipophilic than their water-soluble glucosinolate precursors, the process often begins with the enzymatic hydrolysis of these precursors in an aqueous medium. google.com Following hydrolysis, an organic solvent immiscible with water is introduced to selectively extract the newly formed isothiocyanate. nih.govgoogle.com
The choice of solvent is crucial for achieving high extraction efficiency. mdpi.com Solvents with medium polarity are often preferred. Dichloromethane (B109758) is a frequently used solvent for the extraction of isothiocyanates due to its effectiveness. nih.govmdpi.com Other commonly employed solvents include ethyl acetate (B1210297) and chloroform. nih.govnih.gov The selection is guided by the "like dissolves like" principle, where the polarity of the solvent is matched to the polarity of the target isothiocyanate. mdpi.com
Table 1: Common Solvents for Conventional Extraction of Isothiocyanates
| Solvent | Polarity | Key Characteristics | Citations |
|---|---|---|---|
| Dichloromethane | Medium | Widely used for isothiocyanate extraction, effective for a range of polarities. | nih.govmdpi.com |
| Ethyl Acetate | Medium | Another common solvent, often used as an alternative to chlorinated solvents. | nih.govgoogle.com |
| Chloroform | Medium | Effective but its use is sometimes limited due to health and safety concerns. | nih.govmdpi.com |
| Methanol | High | Typically used for extracting the precursor glucosinolates before hydrolysis. | mdpi.commdpi.com |
To overcome the limitations of conventional methods, such as large solvent consumption and long extraction times, several non-conventional extraction techniques have been developed. researchgate.net These "green" technologies often offer higher efficiency, reduced environmental impact, and improved quality of the extracts. researchgate.net
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. The choice of solvent is critical, as it must be able to absorb microwave energy efficiently. mdpi.com This technique can significantly reduce extraction time and solvent volume. mdpi.com
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract. Its solvating power can be tuned by changing the pressure and temperature, allowing for selective extraction. mdpi.com SFE has been successfully applied for the extraction of various isothiocyanates. mdpi.commdpi.com
Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE uses conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process, requiring less solvent and time compared to traditional methods. mdpi.com
Table 2: Comparison of Non-Conventional Extraction Methods for Isothiocyanates
| Method | Principle | Advantages | Citations |
|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents and accelerate extraction. | Reduced extraction time and solvent consumption. | mdpi.comresearchgate.net |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a selective and "green" solvent. | Environmentally friendly, highly selective, easy solvent removal. | mdpi.commdpi.com |
| Pressurized Fluid Extraction (PFE) | Employs solvents at high temperature and pressure to increase efficiency. | Faster than conventional methods, requires less solvent. | mdpi.comresearchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Increased extraction yield and reduced processing time. | researchgate.net |
Chromatographic Separation Methods
Following extraction, chromatographic techniques are employed to separate the analyte of interest from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent methods used for the analysis of isothiocyanates. mdpi.comresearchgate.net
HPLC is the primary technique for the analysis of a wide range of isothiocyanates. mdpi.com It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is most common.
A significant challenge in the HPLC analysis of some isothiocyanates is their lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. mdpi.comresearchgate.net To overcome this, pre-column derivatization is often employed. mdpi.commostwiedzy.pl Reagents like N-acetyl-L-cysteine can be used to form derivatives that are more easily detected. mostwiedzy.pl The development of a validated HPLC method is crucial for accurate quantification. researchgate.netmostwiedzy.pl
Table 3: Example HPLC Parameters for Isothiocyanate Analysis
| Parameter | Typical Condition | Purpose | Citations |
|---|---|---|---|
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. | researchgate.net |
| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (often with formic acid) | Elutes compounds from the column. | nih.gov |
| Detector | Diode Array Detector (DAD) or UV-Vis | Quantifies compounds based on light absorbance. | mdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of separation. | nih.gov |
| Derivatization | N-acetyl-L-cysteine (NAC) | Improves detection for compounds with weak chromophores. | mostwiedzy.pl |
Gas chromatography is an excellent technique for the separation and analysis of volatile organic compounds, including many isothiocyanates. mdpi.comscispace.com In GC, the sample is vaporized and separated in a gaseous mobile phase. The choice of column and temperature program is critical for achieving good resolution. scispace.commdpi.com
A key consideration in GC analysis of isothiocyanates is their potential for thermal degradation at the high temperatures used in the injector and column. mdpi.commdpi.com This can lead to inaccurate quantification. Therefore, optimizing GC conditions, such as using a lower initial oven temperature and splitless injection, is essential to ensure the integrity of the analytes. mdpi.com
Table 4: Typical Gas Chromatography (GC) Parameters
| Parameter | Typical Condition | Purpose | Citations |
|---|---|---|---|
| Column | Capillary column (e.g., DB-5, Rtx-5MS) | Separates volatile compounds. | scispace.commdpi.com |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. | scispace.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated compounds. | mdpi.comscispace.com |
| Temperature Program | Ramped increase (e.g., 35°C initial, ramp to 210-280°C) | Separates compounds based on boiling points. | scispace.commdpi.com |
| Injection Mode | Split/Splitless | Introduces the sample into the GC system; splitless is often preferred to minimize thermal degradation. | mdpi.com |
Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the definitive identification and precise quantification of analytes. mdpi.comnih.gov Mass spectrometers separate ions based on their mass-to-charge ratio (m/z), providing structural information and high specificity. nih.govnih.gov
LC-MS: Liquid chromatography-mass spectrometry is particularly valuable for analyzing a broad range of compounds, including those that are not volatile or are thermally unstable. mdpi.comresearchgate.net It is a confirmatory method of choice for the analysis of phenethylamines and their metabolites in biological matrices. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for detecting low concentrations of metabolites in complex samples like plasma or amniotic fluid. nih.govresearchgate.net
GC-MS: Gas chromatography-mass spectrometry is the gold standard for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov It combines the high separation efficiency of GC with the sensitive and specific detection of MS. scispace.com GC-MS is widely used for identifying isothiocyanates and profiling metabolites in various samples, including urine. researchgate.netnih.gov
The combination of chromatographic retention time and the unique mass spectrum of a compound provides a very high degree of confidence in its identification. nih.gov
Table 5: Advantages of Hyphenated Chromatography-Mass Spectrometry Techniques
| Technique | Key Advantages | Applications for 2,5-Dimethoxyphenethyl Isothiocyanate | Citations |
|---|---|---|---|
| LC-MS/MS | High specificity and sensitivity; suitable for non-volatile and thermally labile compounds. | Quantification in biological fluids (plasma, urine); metabolite identification. | nih.govnih.govresearchgate.net |
| GC-MS | Excellent for volatile compounds; provides structural information through fragmentation patterns. | Identification of volatile metabolites; analysis in plant extracts and urine. | scispace.comresearchgate.netnih.gov |
Spectrophotometric Determination Methods
Spectrophotometric methods are foundational in the quantitative analysis of isothiocyanates. These techniques are valued for their accessibility, speed, and high sensitivity. mdpi.com They typically operate on an indirect measurement principle, where the target isothiocyanate is reacted with a specific reagent to produce a new, stable compound with strong light-absorbing properties (a chromophore) in the ultraviolet-visible spectrum. This allows for accurate quantification based on the intensity of the absorbed light.
UV-Vis Spectrophotometry for Total Isothiocyanate Content
UV-Vis spectrophotometry is a widely applied method for determining the total isothiocyanate content in a sample. mdpi.comresearchgate.net This approach does not typically distinguish between different isothiocyanate species but provides an aggregate measure of all reactive isothiocyanates present. The key to this method is a chemical derivatization step, most commonly a cyclocondensation reaction, which converts the non-chromophoric isothiocyanate group into a product that can be reliably measured with a spectrophotometer. mdpi.com The primary advantage of this technique lies in its simplicity, low cost, and rapid analysis time. mdpi.com
The most common derivatization reaction used for this purpose is the cyclocondensation with 1,2-benzenedithiol, which forms the basis of the method detailed in the subsequent section. mdpi.comresearchgate.net The resulting product has a distinct and strong absorbance maximum, allowing for sensitive and precise quantification. johnshopkins.edu
Table 1: Overview of UV-Vis Spectrophotometric Method for Total Isothiocyanates
| Feature | Description |
| Principle | Indirect measurement based on the conversion of isothiocyanates into a stable, light-absorbing derivative. |
| Common Reagent | 1,2-Benzenedithiol. mdpi.com |
| Product Measured | 1,3-Benzodithiole-2-thione. mdpi.comjohnshopkins.edu |
| Wavelength (λmax) | 365 nm. johnshopkins.edunih.gov |
| Advantages | Low analysis time, reduced labor, high sensitivity and precision. mdpi.com |
| Limitations | Provides total isothiocyanate content, not individual compound concentrations; derivatization step is required. mdpi.com |
Challenges in Analytical Determination Attributed to Compound Instability
The analytical determination of isothiocyanates, including this compound, presents significant challenges due to the inherent chemical reactivity and instability of these compounds. mdpi.comresearchgate.net Isothiocyanates are highly electrophilic, making them susceptible to degradation and transformation during sample collection, extraction, and analysis. thaiscience.info Their stability is influenced by various factors, including temperature, pH, light, and the composition of the sample matrix. nih.govresearchgate.net
A primary challenge is the high volatility of many isothiocyanates, which can lead to substantial analyte loss during sample preparation steps like solvent evaporation. nih.gov Furthermore, their presence in aqueous media, such as biological fluids or extraction buffers, can lead to degradation over time. thaiscience.info Studies have shown that isothiocyanates are generally unstable in aqueous solutions, with the rate of decline being faster in buffers compared to deionized water. thaiscience.info The lack of a strong native chromophore also complicates direct analysis by UV-Vis spectrophotometry, necessitating the derivatization steps described previously. mdpi.comresearchgate.net
These stability issues require the development of carefully controlled analytical protocols to ensure accurate and reproducible quantification. Strategies to mitigate these challenges include minimizing sample processing times, maintaining low temperatures, and converting the volatile isothiocyanates into stable, nonvolatile derivatives, such as dithiocarbamates, through reaction with a thiol like N-acetylcysteine. nih.govnih.gov
Table 3: Summary of Analytical Challenges and Mitigation Strategies
| Challenge | Description | Potential Mitigation Strategy |
| Chemical Reactivity | The electrophilic -N=C=S group readily reacts with nucleophiles (e.g., water, amino acids, thiols) in the sample matrix, leading to degradation. thaiscience.info | Perform analysis quickly after extraction; use derivatization to form a more stable compound; control matrix pH. |
| Thermal Instability | Elevated temperatures during extraction or analysis can cause degradation and affect the activity of enzymes like myrosinase, which produces isothiocyanates from glucosinolates. nih.gov | Maintain low temperatures (-18°C or 4°C) during storage and processing; avoid excessive heat during extraction. nih.govmdpi.com |
| Volatility | Many isothiocyanates are volatile, leading to analyte loss during sample handling and concentration steps. nih.gov | Convert to a nonvolatile derivative (e.g., dithiocarbamate) prior to analysis; use extraction methods that minimize evaporation steps. nih.gov |
| Aqueous Instability | Isothiocyanates can degrade rapidly in aqueous solutions and buffers. thaiscience.info | Minimize time in aqueous media; use non-aqueous solvents for extraction where possible; perform immediate analysis or derivatization. |
| Lack of Chromophore | The isothiocyanate group itself does not absorb strongly in the UV-Vis range, hindering direct spectrophotometric detection. mdpi.comresearchgate.net | Employ derivatization techniques (e.g., cyclocondensation with dithiols) to attach a chromophore. mdpi.com |
Metabolism and Biotransformation
General Metabolic Pathways of Isothiocyanates
Isothiocyanates, upon absorption, are rapidly metabolized through a major detoxification route known as the mercapturic acid pathway. oregonstate.eduresearchgate.net This pathway begins with the conjugation of the isothiocyanate to the endogenous antioxidant glutathione (B108866), a reaction that can occur non-enzymatically but is significantly accelerated by specific enzymes. nih.govjohnshopkins.edu
The first and pivotal step in the metabolism of isothiocyanates is their conjugation with reduced glutathione (GSH). oup.comoup.com This reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). The product of this conjugation is a dithiocarbamate (B8719985). nih.govnih.gov
This process is catalyzed by a family of Phase II detoxification enzymes known as glutathione S-transferases (GSTs). oregonstate.edunih.gov Several isoforms of GSTs, such as GSTP1-1 and GSTM1-1, have been identified as highly efficient catalysts for this reaction. nih.govjohnshopkins.edu The enzymatic conjugation is a critical step, as it effectively traps the isothiocyanate within the cell and prepares it for further metabolism and eventual elimination. oup.comoup.com The formation of the glutathione conjugate significantly increases the polarity of the isothiocyanate.
Following the initial conjugation with glutathione, the resulting dithiocarbamate undergoes a series of enzymatic modifications to form a mercapturic acid (an N-acetylcysteine conjugate). oregonstate.edutandfonline.com This multi-step process is designed to systematically break down the glutathione molecule, leaving a final, easily excretable product. tandfonline.comwikipedia.org Mercapturic acid derivatives are the major urinary metabolites of dietary isothiocyanates found in both rats and humans. researchgate.net
The sequential steps of the pathway are as follows:
Removal of Glutamic Acid: The enzyme γ-glutamyltransferase removes the glutamate (B1630785) residue from the glutathione conjugate. tandfonline.com
Removal of Glycine (B1666218): A dipeptidase then cleaves the glycine residue, leaving a cysteine conjugate. tandfonline.com
N-acetylation: Finally, the cysteine conjugate undergoes N-acetylation, catalyzed by the enzyme N-acetyltransferase, to form the final mercapturic acid. tandfonline.comnih.gov
This final product is highly water-soluble and is readily eliminated from the body, primarily through urine. oregonstate.edu
| Step | Process | Key Enzyme(s) | Resulting Conjugate |
|---|---|---|---|
| 1 | Conjugation of isothiocyanate with glutathione | Glutathione S-Transferases (GSTs) | Glutathione conjugate (Dithiocarbamate) |
| 2 | Removal of the glutamate residue | γ-Glutamyltransferase | Cysteinylglycine conjugate |
| 3 | Cleavage of the glycine residue | Dipeptidases | Cysteine conjugate |
| 4 | Acetylation of the cysteine conjugate | N-Acetyltransferase | Mercapturic acid (N-acetylcysteine conjugate) |
Metabolite Identification and Characterization Studies (based on related dimethoxyphenethyl compounds)
While specific metabolic studies on 2,5-dimethoxyphenethyl isothiocyanate are not available, its biotransformation can be predicted based on the known metabolic fate of other 2,5-dimethoxyphenethylamine derivatives. The metabolism would involve transformations of both the isothiocyanate group (as described above) and the dimethoxyphenethyl moiety.
Studies on related psychoactive compounds such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) and 2,5-dimethoxy-4-methyl-β-phenethylamine (2C-D) have identified several key metabolic reactions that occur on the phenethylamine (B48288) skeleton. nih.govresearchgate.net These Phase I reactions typically precede the Phase II conjugation processes.
The primary metabolic pathways identified for the dimethoxyphenethyl structure include:
Oxidative Deamination: This is a major pathway for phenethylamines, where the amine group is removed, leading to the formation of corresponding alcohols and carboxylic acids. For example, studies on 2C-B show its conversion to 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov
O-Demethylation: The methoxy (B1213986) groups on the phenyl ring are susceptible to demethylation, resulting in hydroxylated metabolites. nih.govresearchgate.net This can occur at either the 2- or 5-position of the ring.
Hydroxylation: Additional hydroxyl groups can be introduced onto the aromatic ring or the side chain, further increasing the polarity of the molecule. tandfonline.com
Based on these findings, the biotransformation of the 2,5-dimethoxyphenethyl portion of the target compound is expected to produce metabolites resulting from O-demethylation and oxidative deamination of the phenethylamine backbone, should the isothiocyanate group be cleaved. The primary metabolic fate of the intact molecule, however, would be the conjugation of the isothiocyanate group via the mercapturic acid pathway, with potential subsequent modifications to the dimethoxyphenyl ring.
| Metabolic Reaction | Description | Example Metabolites from Related Compounds (e.g., 2C-B) |
|---|---|---|
| O-Demethylation | Removal of a methyl group from one or both of the methoxy groups on the phenyl ring to form phenols. | 2-hydroxy-5-methoxyphenethylamine derivatives |
| Oxidative Deamination | Removal of the amine group (if the isothiocyanate is cleaved) and subsequent oxidation to an alcohol or carboxylic acid. | 2-(2,5-dimethoxyphenyl)ethanol, 2,5-dimethoxyphenylacetic acid |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or ethyl side chain. | Hydroxylated dimethoxyphenethylamine derivatives |
Advanced Formulations and Delivery Systems in Pre Clinical Research
Strategies for Enhancing Compound Stability and Bioavailability (e.g., Nanodelivery Systems)
There is no available scientific literature or data from pre-clinical studies on the use of nanodelivery systems or other advanced formulation strategies to enhance the stability and bioavailability of 2,5-Dimethoxyphenethyl isothiocyanate.
Research on other isothiocyanates has explored various nanodelivery platforms, including liposomes, micelles, and polymeric nanoparticles, to address challenges of poor water solubility and degradation. For instance, encapsulation of similar compounds has been shown to protect them from the aqueous environment, thereby increasing their stability and allowing for controlled release. However, no such research has been conducted on this compound.
Impact of Formulation on Biological Efficacy in Pre-clinical Models
Consistent with the absence of research on its formulation, there are no pre-clinical studies that have investigated how different formulations of this compound might affect its biological efficacy. The relationship between the delivery system and the therapeutic outcome of this specific compound remains an unexplored area of research.
For other isothiocyanates, formulation has been demonstrated to be a critical factor in determining their effectiveness in pre-clinical models. The choice of delivery system can influence the pharmacokinetics of the compound, affecting its absorption, distribution, metabolism, and excretion, which in turn dictates its efficacy. Without dedicated studies, it is not possible to provide any data or detailed findings on this topic for this compound.
Due to the lack of available data, no data tables can be generated on the research findings related to the advanced formulations and delivery systems of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dimethoxyphenethyl isothiocyanate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, thiocarbamide derivatives can react with phosphorus pentoxide or acetic anhydride under controlled conditions to form isothiocyanates . Key intermediates (e.g., phenethylamine derivatives) should be characterized using H and C NMR to confirm structural integrity. Purity is validated via HPLC with UV detection at 254 nm, as demonstrated in ligand synthesis protocols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and use chemical-resistant lab coats. Avoid contact with food/water, and store in airtight containers at 2–8°C. Emergency measures include rinsing exposed skin with water for 15 minutes and using ChemTrec for spills .
Q. Which analytical techniques are essential for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS is preferred for sensitivity. For cellular studies, fluorescein isothiocyanate (FITC) conjugates enable tracking via flow cytometry. Validate methods using spike-recovery experiments in relevant matrices (e.g., cell lysates) with ≥85% recovery rates .
Advanced Research Questions
Q. How does this compound modulate apoptosis in cancer cells, and what assays confirm its mechanism?
- Methodological Answer : It induces mitochondrial-dependent apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and inhibiting Bcl-2. Validate via Annexin V-FITC/PI dual staining for early/late apoptosis and caspase-3/7 activity assays. Combine with MTT assays to correlate viability loss with apoptotic markers .
Q. What experimental designs address contradictions in its chemopreventive efficacy across different carcinogen models?
- Methodological Answer : Use isogenic cell lines or animal models (e.g., A/J mice for lung cancer) to test timing of administration. Studies show efficacy requires co-administration with carcinogens (e.g., nitrosamines). Compare pharmacokinetic profiles (C, AUC) via LC-MS to resolve timing-dependent discrepancies .
Q. How can synergistic effects with platinum-based chemotherapeutics be systematically evaluated?
- Methodological Answer : Employ combination index (CI) analysis using Chou-Talalay method. Pre-treat cells with sub-IC doses of cisplatin and the isothiocyanate, then assess synergy via CompuSyn software. Validate with clonogenic assays and ROS detection kits to identify oxidative stress pathways .
Q. What in vivo models are suitable for studying its bioavailability and tissue distribution?
- Methodological Answer : Use Sprague-Dawley rats with oral/intravenous dosing. Collect plasma/tissues at timed intervals, extract with acetonitrile, and quantify via LC-MS. Calculate pharmacokinetic parameters (e.g., t, V) using non-compartmental analysis in Phoenix WinNonlin .
Data Analysis & Reporting
Q. How should researchers statistically validate contradictory results in dose-response studies?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use nonlinear regression (four-parameter logistic model) for IC calculations. Report 95% confidence intervals and assess reproducibility across ≥3 independent experiments .
Q. What bioinformatics tools can predict molecular targets of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
